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Compound of Interest

Compound Name: 2-Penten-1-ol, 4-methyl-

cat. No.: B15075314

An In-depth Technical Guide on the Properties of (R)-2-Methyl-4-penten-1-ol

This technical guide provides a comprehensive overview of the core properties of (R)-2-Methyl-
4-penten-1-ol, a chiral alcohol with applications in organic synthesis. The document is intended
for researchers, scientists, and professionals in the field of drug development and chemical
research.

Physicochemical Properties

(R)-2-Methyl-4-penten-1-ol is a chiral organic compound. While extensive experimental data for
this specific enantiomer is not readily available in public databases, computed properties and
data for the racemic mixture provide valuable insights.

Table 1: Physicochemical Properties of (R)-2-Methyl-4-penten-1-ol
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Property Value Source
Molecular Formula CeH120 PubChem[1][2]
Molecular Weight 100.16 g/mol PubChem[1][2]
IUPAC Name (2R)-2-methylpent-4-en-1-ol PubChem|[2]
CAS Nurmber 56.73-98-3 (for the racemic PubChem[1]
mixture)
Boiling Point Not available
Melting Point Not available
Density Not available
Specific Rotation [a]D Not available
XLogP3 1.4 PubChem (Computed)[2]
Complexity 50.1 PubChem (Computed)[2]

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of (R)-2-Methyl-4-

penten-1-ol. The following data is for the racemic mixture of 2-Methyl-4-penten-1-ol, which is

expected to be identical to that of the pure (R)-enantiomer in terms of chemical shifts and

fragmentation patterns.

Table 2: Spectroscopic Data for 2-Methyl-4-penten-1-ol
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Spectrum Type Key Peaks/Signals Source
Data not explicitly detailed in

IH NMR
search results.
Data not explicitly detailed in

13C NMR

search results.

Data available but specific
Mass Spectrometry (GC-MS) ) PubChem[1]
fragments not detailed.

Infrared (IR) Spectroscopy Data not available.

Synthesis

A specific, detailed experimental protocol for the asymmetric synthesis of (R)-2-Methyl-4-
penten-1-ol was not found in the performed searches. However, a general approach for the
synthesis of a structurally similar chiral alcohol, (R)-(-)-penten-2-ol, can be referenced to
illustrate a potential synthetic strategy. This method involves the asymmetric allylation of an
aldehyde using a chiral borane reagent.

Representative Experimental Protocol: Asymmetric
Synthesis of (R)-(-)-Penten-2-ol

This protocol is for the synthesis of a related chiral alcohol and is provided as an illustrative
example of a potential synthetic route.

Reaction: Asymmetric allylation of acetaldehyde.

Reagents and Materials:

(-)-1pczB(allyl)borane ((-)-B-allyldiisopinocampheylborane)

Acetaldehyde

Anhydrous diethyl ether (Et20)

3 M Sodium hydroxide (NaOH) solution
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e 30% Hydrogen peroxide (H202)

¢ Anhydrous sodium sulfate (Naz2S0a)

o Standard laboratory glassware for inert atmosphere reactions
Procedure:

e A solution of (-)-IpczB(allyl)borane in anhydrous diethyl ether is cooled to -78 °C under an
inert atmosphere.

e A solution of acetaldehyde in anhydrous diethyl ether is added dropwise to the cooled
borane solution.

e The reaction mixture is stirred at -78 °C for a specified period to allow for the asymmetric
addition to occur.

e The reaction is quenched by the sequential addition of 3 M NaOH solution and 30% H20x.
e The mixture is allowed to warm to room temperature and stirred for an additional period.
e The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

e The combined organic extracts are washed with brine and dried over anhydrous sodium
sulfate.

e The solvent is removed under reduced pressure, and the resulting crude product is purified
by distillation to yield (R)-(-)-penten-2-ol.

Visualization of a Potential Synthetic Workflow

The following diagram illustrates a generalized workflow for the asymmetric synthesis and
characterization of a chiral alcohol like (R)-2-Methyl-4-penten-1-ol, based on the representative
protocol described above.
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Caption: Generalized workflow for the synthesis and characterization of (R)-2-Methyl-4-penten-
1-ol.
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This guide summarizes the currently available information on (R)-2-Methyl-4-penten-1-ol.
Further experimental research is required to fully characterize its physical and spectroscopic
properties and to develop optimized, detailed synthetic protocols.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
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Phone: (601) 213-4426
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